tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with trifluoromethylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar compounds include tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate and tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate . Compared to these compounds, tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate offers unique reactivity and stability, making it particularly valuable in synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
BSKPTFCIFODADH-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.